N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide
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Overview
Description
“N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide” is a chemical compound with the molecular formula C12H14N4O3S2. It has an average mass of 326.395 Da and a monoisotopic mass of 326.050720 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule, while the 13C NMR spectrum can provide information about the types of carbon atoms present .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the types of bonds present in the molecule, while the mass spectrum can provide information about the molecular weight of the molecule .Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. In the case of our compound, studies have evaluated its effectiveness against various microorganisms:
- Candida albicans (C. albicans) : The synthesized 1,3,4-thiadiazole derivatives have been tested for their antifungal potential against C. albicans .
Antifungal Activity
The compound’s antifungal properties have been investigated as well. In vitro studies have assessed its efficacy against several fungal strains, including:
Anticancer Potential
While not explicitly mentioned for this specific compound, 1,3,4-thiadiazoles have also been explored as potential anticancer agents. Their cytotoxic effects on cancer cells make them intriguing candidates for further investigation. For instance, some derivatives exhibit stronger anticancer activity than conventional drugs like 5-fluorouracil .
Enhanced Solubility and Bacterial Interaction
Modification of chitosan with hydrophilic thiadiazole moieties can enhance the solubility of chitosan. This, in turn, increases electrostatic attraction between functionalized chitosan and bacterial cell walls, potentially enhancing bacterial cell mortality .
Future Directions
The future directions for the research on “N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicine and pharmacology. Further studies could also involve the synthesis of new derivatives and investigation of their properties .
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O3S2/c1-2-14-21-22-17(27-14)23-28(25,26)11-8-6-10(7-9-11)20-16(24)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXDASRGZAXVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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